molecular formula C10H13BO3 B180320 (4-Isobutyrylphenyl)boronic acid CAS No. 186498-27-1

(4-Isobutyrylphenyl)boronic acid

Cat. No. B180320
M. Wt: 192.02 g/mol
InChI Key: CFUNNCDOCRSHJT-UHFFFAOYSA-N
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Description

“(4-Isobutyrylphenyl)boronic acid” is a type of organoborane compound . It has a CAS Number of 186498-27-1 and a molecular weight of 192.02 . Its linear formula is C10H13BO3 .


Synthesis Analysis

The synthesis of “(4-Isobutyrylphenyl)boronic acid” involves the addition of organometallic reagents to boranes . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .


Molecular Structure Analysis

The molecular structure of “(4-Isobutyrylphenyl)boronic acid” is represented by the linear formula C10H13BO3 . It has a molecular weight of 192.02 .


Chemical Reactions Analysis

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are used in various chemical reactions. They are particularly used in Suzuki–Miyaura cross-coupling reactions . Borinic acids are not competent catalysts for amidation, as they either form unreactive amino-carboxylate complexes or undergo protodeboronation to give boronic acids .


Physical And Chemical Properties Analysis

“(4-Isobutyrylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 306.5±35.0 °C at 760 mmHg, and a flash point of 139.2±25.9 °C .

Scientific Research Applications

  • Medicinal Chemistry

    • Boronic acids and their derivatives have been used in medicinal chemistry for their anticancer, antibacterial, and antiviral activities .
    • The synthetic processes used to obtain these active compounds involve the introduction of the boronic acid group to bioactive molecules, which can modify selectivity, physicochemical, and pharmacokinetic characteristics .
    • The results have shown improvement in the already existing activities of the bioactive molecules .
  • Environmental Research

    • Boronic acids, including (4-Isobutyrylphenyl)boronic acid, have potential applications in environmental research.
  • Industrial Research

    • (4-Isobutyrylphenyl)boronic acid also has potential applications in industrial research.
  • Chemical Biology and Biomedical Applications

    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology, supramolecular chemistry, and biomedical applications .
    • This application involves the use of boronic acid-based compounds due to their chemical properties and biocompatibility .
    • The results of these applications have led to the exploration of novel chemistries using boron to fuel emergent sciences .
  • Synthesis of Boronic Acid Derivatives

    • One of the most noticeable applications of these compounds is the cross-coupling metal-catalyzed Suzuki–Miyaura, where they are used in order to form new C-C bonds .
    • This is a complex reaction that involves steps such as oxidative addition, ligand substitution, transmetalation, and reductive elimination .
  • Carbohydrate Chemistry

    • Boronic esters, including (4-Isobutyrylphenyl)boronic acid, have been used as protective groups in carbohydrate chemistry .
  • Dynamic Click Chemistry

    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology, supramolecular chemistry, and biomedical applications .
    • This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Sensors and Delivery Systems

    • Boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are addressed .
    • The synthetic processes used to obtain these active compounds are also referred .
    • The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
  • Protective Groups in Carbohydrate Chemistry

    • Boronic esters, including (4-Isobutyrylphenyl)boronic acid, have been used as protective groups in carbohydrate chemistry .

Safety And Hazards

“(4-Isobutyrylphenyl)boronic acid” is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids in medicinal chemistry is promising, with the potential to obtain new drugs shortly .

properties

IUPAC Name

[4-(2-methylpropanoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUNNCDOCRSHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611202
Record name [4-(2-Methylpropanoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isobutyrylphenyl)boronic acid

CAS RN

186498-27-1
Record name [4-(2-Methylpropanoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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